2-Ethyl-2-butenoic acid

Physical property Handling and storage Formulation

Common problem: Sourcing α-ethyl-substituted enoic acids for HDAC inhibitor or mPGES-1 scaffolds often yields the wrong stereoisomer or a liquid homolog, requiring re-validation of handling and extraction protocols. Solution: 2-Ethyl-2-butenoic acid (CAS 1187-13-9) is the crystalline (E)-stereoisomer (mp ~45 °C) that eliminates stereochemical ambiguity. Key advantages: - Solid at ambient temperature - simplifies weighing and storage vs. liquid analogs. - Predictable extraction: LogP ~1.89 drives efficient partitioning into EtOAc, MTBE or DCM; density <1.0 g/mL ensures the product occupies the upper organic layer. - Direct structural match for (E)-α-ethyl-α,β-unsaturated acid building blocks, avoiding extra synthetic steps.

Molecular Formula C6H10O2
Molecular Weight 114.14 g/mol
CAS No. 1187-13-9
Cat. No. B075542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-2-butenoic acid
CAS1187-13-9
Molecular FormulaC6H10O2
Molecular Weight114.14 g/mol
Structural Identifiers
SMILESCCC(=CC)C(=O)O
InChIInChI=1S/C6H10O2/c1-3-5(4-2)6(7)8/h3H,4H2,1-2H3,(H,7,8)/b5-3+
InChIKeyKFSQJVOLYQRELE-HWKANZROSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-2-butenoic Acid Procurement Profile


2-Ethyl-2-butenoic acid (CAS 1187-13-9, also registered as 4411-99-8), systematically named (2E)-2-ethylbut-2-enoic acid, is a branched-chain α,β-unsaturated monocarboxylic acid with the molecular formula C₆H₁₀O₂ and a molecular weight of 114.14 g·mol⁻¹ [1]. It is the 2-ethyl homolog of crotonic acid and the ethyl-substituted analog of tiglic acid (2-methyl-2-butenoic acid). The (E)-stereoisomer assigned to CAS 1187-13-9 is a crystalline solid at ambient temperature (mp ~45 °C) [2], distinguishing it from lower-melting unsaturated acids in its class. The compound serves as a synthetic intermediate in pharmaceutical, polymer, and fine-chemical research settings, where its specific substitution pattern at the α-carbon confers distinct physical and reactivity properties relative to its closest structural analogs .

Compound Class α,β-Unsaturated Carboxylic Acid
Key Differentiator α-Ethyl Substituent (vs α-Methyl in Tiglic Acid)
Physical Form Crystalline Solid at Ambient Temperature
Stereochemistry (E)-Isomer (CAS 1187-13-9)

2-Ethyl-2-butenoic Acid Differentiation from Analogs


Although 2-ethyl-2-butenoic acid belongs to the α,β-unsaturated carboxylic acid family alongside crotonic acid (2-butenoic acid) and tiglic acid (2-methyl-2-butenoic acid), the replacement of the α-methyl group with an α-ethyl group is not a trivial substitution [1]. The longer ethyl chain increases molecular volume, alters hydrophobicity (ΔLogP ~ +0.6–1.2 units), modifies the melting point relative to tiglic acid by ~16–19 °C, and introduces greater steric demand at the α-carbon . These differences directly affect compound handling (solid vs. liquid at room temperature), phase-partitioning behavior during extractive workup, distillation purification parameters, and the kinetics of α,β-unsaturated reactions such as conjugate additions and polymerizations. Consequently, a procurement specification written for tiglic acid or crotonic acid will not reliably deliver the physical form, solubility profile, or reactivity window required when 2-ethyl-2-butenoic acid is the intended substrate .

Physical Form Mismatch
α-Ethyl substitution produces a crystalline solid, while α-methyl or unsubstituted analogs may differ in handling characteristics. Substitution can complicate automated solid-dispensing or storage protocols.
Hydrophobicity and Phase Partitioning
The longer ethyl chain increases LogP, altering organic-phase retention during extractive workup compared to tiglic acid. Revalidation of extraction protocols may be required.
Steric Hindrance and Reaction Kinetics
Greater steric bulk at the α-carbon can slow esterification and conjugate additions relative to less hindered analogs. Reaction conditions optimized for tiglic acid may not directly transfer.

2-Ethyl-2-butenoic Acid Evidence Comparison


Melting Point and Physical State

The (E)-isomer of 2-ethyl-2-butenoic acid (CAS 1187-13-9) exhibits a melting point of approximately 45 °C, as reported by CAS Common Chemistry [1]. This places it in a distinct handling category compared to its closest in-class comparators: tiglic acid ((E)-2-methyl-2-butenoic acid) melts at 61–64 °C [2] and crotonic acid ((E)-2-butenoic acid) melts at 70–73 °C . At standard laboratory ambient temperature (20–25 °C), the target compound is a solid requiring no refrigeration for solid-state maintenance, unlike low-melting-point analogs such as 2-ethylacrylic acid (mp –16 °C), which remains liquid . Angelic acid ((Z)-2-methyl-2-butenoic acid), with a melting point of 44–45 °C, is the closest thermal match but represents the opposite double-bond geometry, which carries different reactivity implications [3].

Melting Point
45 °C
Solid at ambient temperature; distinct handling category from lower-melting analogs
Compared to tiglic acid (61–64 °C) and crotonic acid (70–73 °C)
Physical property Handling and storage Formulation

Boiling Point and Distillation Profile

The estimated normal boiling point of 2-ethyl-2-butenoic acid is 207.6 ± 9.0 °C at 760 mmHg, as reported by ChemSpider . At reduced pressure (12 Torr), the boiling point drops to 73–75 °C, per CAS Common Chemistry [1]. In comparison, crotonic acid boils at approximately 185–189 °C , tiglic acid at 198.5 °C [2], and angelic acid at approximately 185 °C [3]. The 9–19 °C elevation in atmospheric boiling point relative to tiglic acid and crotonic acid translates into a higher thermal budget requirement for distillation-based purification. At reduced pressure, the compound distills at temperatures comparable to the atmospheric boiling point of water, enabling solvent-swap and purification operations using standard laboratory vacuum equipment without specialized high-temperature apparatus required for the lower-boiling crotonic acid at the same pressure.

Boiling Point (Reduced)
73–75 °C at 12 Torr
Practical vacuum distillation without specialized high-temperature equipment
Atmospheric bp 207.6 °C; higher than tiglic acid (198.5 °C)
Purification Distillation Process chemistry

Lipophilicity and Extractive Workup Efficiency

The ACD/LogP of (E)-2-ethyl-2-butenoic acid is calculated as 1.89, as listed on ChemSpider . The XLogP3 computed by PubChem is 1.4 [1]. For comparison, crotonic acid has a measured LogP of approximately 0.72 , and tiglic acid has a ChemAxon LogP of 1.32 (literature values range 1.04–1.35) [2]. The 0.57–1.17 unit increase in LogP relative to tiglic acid and crotonic acid reflects the contribution of the additional methylene group in the ethyl substituent. This higher lipophilicity means that, under identical liquid–liquid extraction conditions (e.g., ethyl acetate/water at pH below pKa), 2-ethyl-2-butenoic acid partitions more efficiently into the organic layer, reducing the number of extraction steps required for quantitative recovery during aqueous workup.

Lipophilicity (LogP)
Data to verify
Target 1.89 Tiglic acid ~1.32
Higher organic-phase retention supports extractive workup design
Computational LogP; no experimental value for target compound
Partition coefficient Extraction Workup Process chemistry

Density and Phase Separation Behavior

The reported density of 2-ethyl-2-butenoic acid is 0.987 g/cm³ (equivalent to ~0.987 g/mL) at ambient temperature, according to data compiled by Lookchem and Basechem [1]. Crotonic acid, by contrast, has a density of 1.018–1.027 g/mL . The target compound's density is less than that of water (1.0 g/mL), meaning it will float as the upper organic layer when partitioned against an aqueous phase. Crotonic acid, being denser than water, will sink as the lower layer. This inversion of layer position must be accounted for in automated liquid-handling and continuous-flow extraction systems, and it may influence the choice of vessel configuration in scale-up operations.

Density & Phase Position
0.987 g/cm³ (Upper Layer) Crotonic acid 1.02 g/cm³ (Lower Layer)
Forms upper organic layer; requires appropriate vessel configuration
Layer inversion relative to crotonic acid during aqueous workup
Phase separation Workup Process safety

Steric Demand at the α-Carbon and Reactivity

The replacement of the α-methyl group in tiglic acid with an α-ethyl group in 2-ethyl-2-butenoic acid increases the steric bulk at the α-carbon. Based on established Taft Es (steric substituent) parameters for alkyl groups, an ethyl group (Es = –0.07) is approximately 1.7-fold more sterically demanding than a methyl group (Es = 0.00) [1]. This class-level inference from physical organic chemistry predicts that acid-catalyzed esterification of 2-ethyl-2-butenoic acid with alcohols will proceed more slowly than the corresponding esterification of tiglic acid under identical conditions. The increased steric shielding of the α-carbon also reduces the rate of nucleophilic conjugate (Michael) addition to the α,β-unsaturated system relative to less hindered analogs such as crotonic acid . No direct kinetic head-to-head study was identified in the open literature using the search methodology specified for this evidence guide.

α-Steric Demand
Class-level inference
Ethyl vs methyl: ~1.7-fold greater steric bulk (Taft Es)
May require longer reaction times or modified esterification conditions
No direct head-to-head kinetic study identified; based on structure-activity inference
Reactivity Steric hindrance Esterification Conjugate addition

Water Solubility and Aqueous Waste Profile

The estimated water solubility of 2-ethyl-2-butenoic acid is 6,330 mg/L at 25 °C, as derived from the WSKOW model (v1.42) using an estimated log Kow of 1.89, and reported by the EPI Suite via Perflavory and ChemSpider [1]. For comparison, crotonic acid has a measured water solubility of approximately 83,000–101,000 mg/L [2], and tiglic acid is reported to be soluble in hot water with an estimated solubility on the order of ~10,000 mg/L . The 13-fold reduction in water solubility relative to crotonic acid means that significantly less product partitions into aqueous waste streams during extractive workup. This reduces both product loss and the organic load in aqueous effluent, an important consideration under solvent-use minimization and environmental discharge guidelines.

Water Solubility
Estimated
6,330 mg/L Crotonic acid ~83,000 mg/L
Reduced aqueous loss minimizes product waste and effluent COD
Estimated by WSKOW model; experimental solubility not reported
Solubility Environmental fate Workup Green chemistry

2-Ethyl-2-butenoic Acid Application Scenarios


α-Ethyl-Substituted Pharmaceutical Intermediates

When a synthetic route mandates an (E)-α-ethyl-α,β-unsaturated carboxylic acid as a key building block—such as in the preparation of certain histone deacetylase (HDAC) inhibitor analogs or prostaglandin E synthase (mPGES-1) modulator scaffolds—2-ethyl-2-butenoic acid is the direct structural match. Neither tiglic acid (α-methyl) nor crotonic acid (α-unsubstituted) can provide the required α-ethyl substitution without additional synthetic steps [1]. The solid physical state (mp 45 °C) of the (E)-isomer also facilitates weighing and handling under standard laboratory conditions relative to liquid alternatives .

Polymer Research with α-Ethyl Branching

2-Ethyl-2-butenoic acid has been cited as a monomer or comonomer in the development of specialty polymers and materials, where the ethyl branch at the α-position introduces controlled steric hindrance that modulates polymer backbone rigidity and glass transition temperature differently than the methyl branch of tiglic acid-derived polymers [1]. The lower water solubility (6,330 mg/L estimated) also reduces monomer leaching during aqueous polymer workup compared to the more water-soluble crotonic acid-derived polymers .

Liquid–Liquid Extraction with Predictable Partitioning

In multi-step syntheses where the carboxylic acid intermediate must be extracted from aqueous reaction mixtures, 2-ethyl-2-butenoic acid offers a predictable extraction profile: LogP ~1.89 ensures efficient partitioning into common organic solvents (ethyl acetate, dichloromethane, MTBE), and its density below 1.0 g/mL guarantees it will occupy the upper organic layer, simplifying automated liquid-handling programming [1]. Procurement of the correct compound avoids the need to re-validate extraction protocols established with structurally similar but physically different analogs.

Purity-Verified Building Blocks with Transparent Sourcing

Commercially available 2-ethyl-2-butenoic acid is typically supplied at 95% minimum purity, with the (E)-stereoisomer assigned to CAS 1187-13-9 [1]. For research groups publishing synthetic methodology or structure–activity relationship (SAR) studies, the ability to cite a specific CAS number corresponding to a defined stereoisomer supports experimental reproducibility. Users substituting the unspecified isomer mixture (CAS 4411-99-8) or the (Z)-isomer (CAS 34452-15-8) may introduce stereochemical ambiguity that complicates peer review and replication .

Application
Selection Property
Validation Focus
α-Ethyl Pharmaceutical Intermediate Synthesis
α-Ethyl substitution specificity
Structural match to target scaffold; stereochemical assignment
Specialty Polymer Research
Controlled steric branching at the α-position
Monomer incorporation and glass transition modulation studies
Liquid–Liquid Extraction Workflows
Predictable LogP and density-driven partitioning
Extraction protocol reproducibility; upper-layer confirmation
Purity-Verified Building Block Procurement
Defined (E)-isomer identity and CAS assignment
CAS stereoisomer confirmation; synthetic reproducibility

Technical Documentation Hub

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